Ethyl 5-(difluoromethoxy)-6-iodonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(difluoromethoxy)-6-iodonicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethoxy group and an iodine atom attached to the nicotinate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(difluoromethoxy)-6-iodonicotinate typically involves the introduction of the difluoromethoxy group and the iodine atom onto the nicotinate structure. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction . The iodination step can be achieved using iodine or iodine-containing reagents under specific conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product using techniques like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(difluoromethoxy)-6-iodonicotinate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts are often used in coupling reactions along with suitable ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azido or cyano derivatives, while coupling reactions can result in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(difluoromethoxy)-6-iodonicotinate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 5-(difluoromethoxy)-6-iodonicotinate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules. The iodine atom can also play a role in the compound’s biological activity by facilitating interactions with specific enzymes or receptors . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(difluoromethoxy)-6-iodonicotinate can be compared with other similar compounds, such as:
Ethyl 5-(trifluoromethoxy)-6-iodonicotinate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can influence its chemical properties and reactivity.
Ethyl 5-(methoxy)-6-iodonicotinate: The presence of a methoxy group instead of a difluoromethoxy group can result in different chemical and biological properties.
Ethyl 5-(difluoromethoxy)-6-bromonicotinate:
Eigenschaften
Molekularformel |
C9H8F2INO3 |
---|---|
Molekulargewicht |
343.07 g/mol |
IUPAC-Name |
ethyl 5-(difluoromethoxy)-6-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C9H8F2INO3/c1-2-15-8(14)5-3-6(16-9(10)11)7(12)13-4-5/h3-4,9H,2H2,1H3 |
InChI-Schlüssel |
JHCNTUOZNMJWHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(N=C1)I)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.